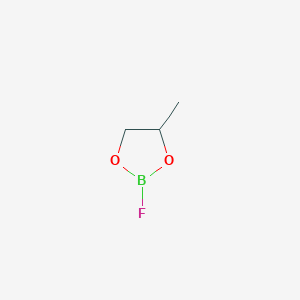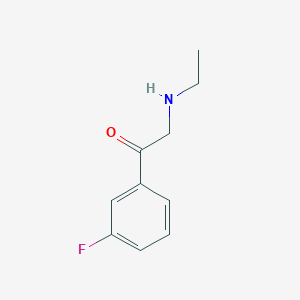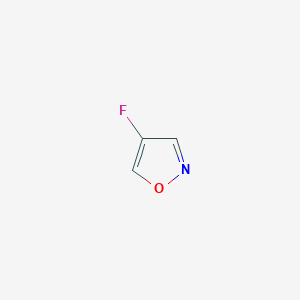![molecular formula C10H11Cl3O2S B12615990 (2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol CAS No. 917807-39-7](/img/structure/B12615990.png)
(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is a chiral organosulfur compound It is characterized by the presence of a trichloromethyl group, a sulfinyl group attached to a methylbenzene ring, and a secondary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced by the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced through a chlorination reaction using reagents like trichloromethyl chloroformate.
Formation of the Alcohol Group: The secondary alcohol can be formed by the reduction of a corresponding ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The trichloromethyl group can be reduced to a methyl group using reducing agents such as zinc in acetic acid.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, zinc in acetic acid.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms involving sulfinyl and trichloromethyl groups. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.
Industry
In the industrial sector, (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity. The trichloromethyl group can participate in hydrophobic interactions, influencing the binding affinity to receptors.
Comparison with Similar Compounds
Similar Compounds
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfonyl]propan-2-ol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-thio]propan-2-ol: Similar structure but with a thioether group instead of a sulfinyl group.
(2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-oxy]propan-2-ol: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
The uniqueness of (2R)-1,1,1-Trichloro-3-[®-4-methylbenzene-1-sulfinyl]propan-2-ol lies in its combination of a trichloromethyl group, a sulfinyl group, and a secondary alcohol
Properties
CAS No. |
917807-39-7 |
|---|---|
Molecular Formula |
C10H11Cl3O2S |
Molecular Weight |
301.6 g/mol |
IUPAC Name |
(2R)-1,1,1-trichloro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2S/c1-7-2-4-8(5-3-7)16(15)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3/t9-,16-/m1/s1 |
InChI Key |
GXOGOXQFUCIALE-JDNHERCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6R)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12615937.png)
![2-[1-(1,3-benzodioxol-5-yl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-hexylacetamide](/img/structure/B12615941.png)
![5-(4-bromophenyl)-3-(3-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12615945.png)

![(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B12615969.png)
![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)


![2,7-Bis{4-[2-(9,9-didecyl-9H-fluoren-2-yl)ethenyl]phenyl}-1,3-benzothiazole](/img/structure/B12616003.png)


